molecular formula C26H22AuOP+ B13777551 Gold;phenacyl(triphenyl)phosphanium CAS No. 53674-39-8

Gold;phenacyl(triphenyl)phosphanium

Cat. No.: B13777551
CAS No.: 53674-39-8
M. Wt: 578.4 g/mol
InChI Key: ZWMUDPLDGPSCMQ-UHFFFAOYSA-N
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Description

Gold;phenacyl(triphenyl)phosphanium is an organometallic compound that combines gold with phenacyl and triphenylphosphanium groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of gold;phenacyl(triphenyl)phosphanium typically involves the reaction of triphenylphosphine with gold compounds. One common method is the reaction of triphenylphosphine with gold chloride in the presence of a phenacyl halide. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is usually carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Gold;phenacyl(triphenyl)phosphanium undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or nitric acid for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions often require the use of strong nucleophiles or electrophiles, depending on the desired product .

Major Products Formed

The major products formed from these reactions include various gold complexes with different oxidation states and ligand configurations. These products can have distinct properties and applications depending on their chemical structure .

Mechanism of Action

The mechanism of action of gold;phenacyl(triphenyl)phosphanium involves its interaction with cellular components, particularly mitochondria. The compound can disrupt mitochondrial function, leading to cell death. This property is particularly useful in targeting cancer cells, which have higher metabolic rates and are more susceptible to mitochondrial disruption . The molecular targets include mitochondrial membranes and enzymes involved in cellular respiration .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Gold;phenacyl(triphenyl)phosphanium is unique due to the presence of gold, which imparts distinct chemical and biological properties.

Properties

CAS No.

53674-39-8

Molecular Formula

C26H22AuOP+

Molecular Weight

578.4 g/mol

IUPAC Name

gold;phenacyl(triphenyl)phosphanium

InChI

InChI=1S/C26H22OP.Au/c27-26(22-13-5-1-6-14-22)21-28(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;/h1-20H,21H2;/q+1;

InChI Key

ZWMUDPLDGPSCMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Au]

Origin of Product

United States

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